molecular formula C₂₀₄H₃₃₇N₆₃O₆₄ B612503 Urocortina (humana) CAS No. 176591-49-4

Urocortina (humana)

Número de catálogo: B612503
Número CAS: 176591-49-4
Peso molecular: 4696.24
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Urocortins, especially Urocortin 1 and Urocortin 2, have shown promising effects in cardiovascular health, particularly in heart failure and hypertension.

Heart Failure

  • Therapeutic Potential : Urocortin 2 has been demonstrated to induce vasodilation in isolated human coronary arteries and has shown potential to improve cardiac output and left ventricular ejection fraction in heart failure patients. Clinical studies indicate that short-term infusion of Urocortin 2 can lower mean arterial pressure while mildly increasing heart rate .
  • Meta-Analysis Findings : A systematic review and meta-analysis involving 27 studies revealed that Urocortin 2 significantly decreased mean arterial pressure by approximately 9.161 mmHg (95% CI: −12.661 to −5.660 mmHg) in patients with heart failure with reduced ejection fraction .

Hypertension

  • Mechanisms : Urocortin's action on the cardiovascular system includes modulation of renal hemodynamics and enhancement of sodium and water excretion, which can be beneficial in managing hypertension .
  • Clinical Evidence : Studies have shown that Urocortin administration can decrease blood pressure in hypertensive models, suggesting its utility as a therapeutic agent for managing elevated blood pressure .

Metabolic Disorders

Urocortins also play a role in metabolic regulation, particularly concerning obesity and diabetes.

Obesity and Type 2 Diabetes

  • Plasma Levels : Research indicates that plasma levels of Urocortin 3 are inversely related to body mass index (BMI). Individuals with type 2 diabetes exhibit impaired Urocortin 3 levels compared to non-diabetic counterparts .
  • Exercise Impact : A study highlighted that a supervised exercise regimen significantly reduced Urocortin 3 expression in subcutaneous adipose tissue among overweight individuals, indicating a potential avenue for obesity management through lifestyle interventions .

Stress Response

Urocortins are involved in the body's response to stress, influencing various hormonal pathways.

Hormonal Regulation

  • Effects on Hormones : Urocortin 1 infusion has been shown to affect the pituitary-adrenal axis by increasing levels of corticotropin and cortisol, which are critical for stress response . This suggests a regulatory role of Urocortin in managing physiological responses to stress.
  • Clinical Studies : In controlled studies, Urocortin infusion resulted in significant changes in neurohormonal levels, highlighting its potential as a modulator of stress-related conditions .

Data Summary

The following table summarizes key findings from various studies on the applications of Urocortin:

Study ReferencePopulationInterventionOutcomeSignificance (p-value)
Argan et al., 2015Heart FailureUrocortin InfusionDecreased MAP<0.05
Chan et al., 2013Acute Decompensated Heart FailureUrocortin InfusionIncreased Cardiac Output<0.001
Aslan et al., 2020Hypertensive PatientsUrocortin Levels MeasurementElevated Levels in HT<0.0005
Kavalakatt et al., 2019Overweight Diabetic PatientsUrocortin Levels MeasurementImpaired Levels in T2D<0.01

Mecanismo De Acción

Target of Action

Urocortin (UCN) is a peptide composed of 40 amino acids, and it belongs to the corticotrophin-releasing factor (CRF) family of proteins . It is known to interact with the CRF type 1 and CRF type 2 receptors . Urocortin is considered the primary ligand for the CRF type 2 receptor, as it has higher binding affinity for the CRF type 2 receptor than CRF .

Mode of Action

Urocortin binds to the CRF type 2 receptor, activating several signaling pathways that have both cytoplasmic and mitochondrial targets . These pathways culminate in the alteration of cellular metabolism and the modulation of apoptosis . In addition, Urocortin is thought to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis in response to immune challenge .

Biochemical Pathways

Urocortin activates several G-protein coupled signaling and protein-kinase pathways . These pathways lead to different transcriptional and translational effects, all of which preferentially converge on the mitochondria, where the modulation of apoptosis is considered their principal action . For instance, Urocortin induces MEK 1/2 which phosphorylates and activates p42/44 MAPK. This pathway increases the expression of cardiotropin-1 (CT-1) and molecular chaperone Hsp90, both cardioprotective agents .

Pharmacokinetics

It has been reported that urocortin serum levels were quantified in patients with mild to moderate systolic dysfunction, suggesting an increased secretion of urocortin in early heart failure .

Result of Action

Urocortin has several effects within the cardiovascular system . It has been demonstrated in experimental models, and consequently suggested in human diseases, that Urocortin-mediated inhibition of apoptosis can be exploited for the improvement of both therapeutic and preventative strategies against cardiovascular diseases . Specifically, some unavoidable iatrogenic ischemia/reperfusion (I/R) injuries, e.g., during cardiac surgery or percutaneous coronary angioplasty, may greatly benefit from the anti-apoptotic effect of Urocortins .

Action Environment

Urocortin is expressed widely in the central and peripheral nervous systems, with a pattern similar to that of CRF . It is also expressed in peripheral tissues such as the heart . The action environment of Urocortin is therefore quite broad, and environmental factors that influence its action, efficacy, and stability could include the specific tissue environment, the presence of stressors, and the overall physiological state of the organism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of urocortin typically involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Chain Elongation: Subsequent amino acids are added one by one in a specific sequence using coupling reagents.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of urocortin may involve recombinant DNA technology, where the gene encoding urocortin is inserted into an expression vector and introduced into a host organism, such as bacteria or yeast. The host organism then produces the peptide, which can be purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Urocortin undergoes various chemical reactions, including:

    Oxidation: Urocortin can be oxidized, particularly at methionine residues, which can affect its biological activity.

    Reduction: Reduction reactions can be used to reverse oxidation and restore the peptide’s activity.

    Substitution: Amino acid substitutions can be introduced to study the structure-activity relationship of urocortin.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products: The major products formed from these reactions include oxidized or reduced forms of urocortin and various analogs with substituted amino acids .

Comparación Con Compuestos Similares

    Corticotropin-Releasing Factor: Shares structural and functional similarities with urocortin but has a lower affinity for corticotropin-releasing factor type 2 receptors.

    Urotensin I: Another member of the corticotropin-releasing factor family with similar stress-related functions.

    Sauvagine: A peptide with high affinity for corticotropin-releasing factor receptors, similar to urocortin.

    Urocortin II and Urocortin III: Peptides closely related to urocortin with distinct receptor selectivity and physiological roles.

Uniqueness of Urocortin: Urocortin is unique due to its high affinity for corticotropin-releasing factor type 2 receptors and its widespread expression in both central and peripheral tissues . This allows urocortin to play a significant role in various physiological processes, including stress response, appetite regulation, and cardiovascular protection .

Actividad Biológica

Urocortin is a neuropeptide belonging to the corticotropin-releasing hormone (CRH) family, playing significant roles in various physiological processes, including stress response, appetite regulation, and cardiovascular function. It is primarily expressed in the brain, particularly in the hypothalamus, but also found in peripheral tissues such as the heart and gastrointestinal tract. This article explores the biological activity of human urocortin, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Urocortin exerts its effects primarily through interactions with CRH receptors (CRHR), particularly CRHR2. These receptors are widely distributed in the central nervous system (CNS) and peripheral tissues. Urocortin's action can be summarized as follows:

  • Appetite Regulation : Urocortin suppresses food intake by acting on hypothalamic nuclei. Studies show that intracerebroventricular (icv) injection of urocortin reduces food consumption in rats, indicating its role as a catabolic signal .
  • Stress Response : Urocortin is upregulated during stress, enhancing autonomic nervous system regulation. Its expression increases significantly under stress conditions, suggesting a protective role against stress-induced physiological changes .
  • Cardiovascular Effects : Urocortin has been shown to induce positive inotropic and vasodilatory effects in animal models. It may help regulate blood pressure and heart rate, making it a candidate for therapeutic interventions in heart failure .

Physiological Effects

The physiological effects of urocortin can be categorized into several key areas:

  • Neuroprotective Effects : Urocortin exhibits neuroprotective properties, potentially safeguarding neurons during stress or injury. It has been implicated in learning and memory processes .
  • Cardiovascular Function : Urocortin influences cardiac output and vascular resistance. Clinical studies indicate that urocortin infusion can lower blood pressure and increase heart rate without adverse hemodynamic effects .
  • Hormonal Regulation : Urocortin infusion leads to increased plasma levels of adrenocorticotropic hormone (ACTH) and cortisol, demonstrating its role in the hypothalamic-pituitary-adrenal axis .

Case Studies and Clinical Trials

  • Urocortin Infusion in Healthy Humans :
    • Study Design : A randomized controlled trial evaluated the effects of urocortin-1 infusion on hormonal responses.
    • Findings : Infusion increased plasma ACTH and cortisol levels while suppressing ghrelin, suggesting an anorexigenic effect .
  • Heart Failure Studies :
    • Meta-analysis : A systematic review assessed the role of urocortins in heart failure management.
    • Results : Urocortin 2 was shown to improve cardiac output and lower blood pressure in patients with reduced ejection fraction .

Data Summary

StudyPopulationInterventionOutcome
Aslan et al., 2020Hypertensive patientsUcn2 infusionBP ↓; HR ↑; CO ↑; p < 0.0005
Chan et al., 2013Acute decompensated heart failure400 μg Ucn2 infusionSBP ↓; DBP ↓; HR unchanged

Physiological Concentrations

Urocortin concentrations vary across different human tissues:

  • In normal pituitary tissue: 103.25 ± 39.05 ng/g wet weight.
  • In plasma: Ranges from 13 - 152 pg/ml depending on physiological conditions .

Propiedades

IUPAC Name

4-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[4-amino-2-[(2-amino-3-carboxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-[[5-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C204H337N63O64/c1-28-100(20)154(262-191(323)140(90-271)257-180(312)127(75-96(12)13)247-189(321)138(88-269)259-192(324)141-52-42-70-267(141)199(331)136(83-146(210)279)255-163(295)111(205)81-150(286)287)193(325)254-135(85-152(290)291)185(317)246-129(77-98(16)17)187(319)266-159(107(27)274)198(330)253-131(79-109-45-35-32-36-46-109)181(313)248-132(80-110-86-222-91-228-110)183(315)245-126(74-95(10)11)178(310)243-124(72-93(6)7)176(308)235-116(51-41-69-227-204(220)221)174(306)265-158(106(26)273)197(329)251-128(76-97(14)15)179(311)244-125(73-94(8)9)177(309)239-122(58-64-149(284)285)170(302)242-123(71-92(4)5)175(307)230-104(24)161(293)231-114(49-39-67-225-202(216)217)173(305)264-157(105(25)272)196(328)241-119(55-61-144(208)277)171(303)256-137(87-268)188(320)240-117(53-59-142(206)275)166(298)234-113(48-38-66-224-201(214)215)165(297)238-121(57-63-148(282)283)168(300)233-112(47-37-65-223-200(212)213)164(296)229-103(23)162(294)232-120(56-62-147(280)281)167(299)237-118(54-60-143(207)276)169(301)249-133(82-145(209)278)184(316)236-115(50-40-68-226-203(218)219)172(304)261-156(102(22)30-3)195(327)263-155(101(21)29-2)194(326)252-130(78-108-43-33-31-34-44-108)182(314)250-134(84-151(288)289)186(318)258-139(89-270)190(322)260-153(99(18)19)160(211)292/h31-36,43-46,86,91-107,111-141,153-159,268-274H,28-30,37-42,47-85,87-90,205H2,1-27H3,(H2,206,275)(H2,207,276)(H2,208,277)(H2,209,278)(H2,210,279)(H2,211,292)(H,222,228)(H,229,296)(H,230,307)(H,231,293)(H,232,294)(H,233,300)(H,234,298)(H,235,308)(H,236,316)(H,237,299)(H,238,297)(H,239,309)(H,240,320)(H,241,328)(H,242,302)(H,243,310)(H,244,311)(H,245,315)(H,246,317)(H,247,321)(H,248,313)(H,249,301)(H,250,314)(H,251,329)(H,252,326)(H,253,330)(H,254,325)(H,255,295)(H,256,303)(H,257,312)(H,258,318)(H,259,324)(H,260,322)(H,261,304)(H,262,323)(H,263,327)(H,264,305)(H,265,306)(H,266,319)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H4,212,213,223)(H4,214,215,224)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIOOWPFSOAZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C204H337N63O64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4696 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary target of urocortin in the brain, and does this differ between species?

A1: Urocortin exhibits high affinity for corticotropin-releasing factor binding proteins (CRF-BPs) in the brain. Research suggests that urocortin is the principal ligand for CRF-BP in the ovine brain. [] While the affinity might differ slightly, urocortin also displays significant binding to human CRF-BP. [] More research is needed to fully elucidate potential species-specific differences in urocortin's interaction with CRF-BP.

Q2: How does the binding affinity of urocortin compare to other CRF-related peptides for CRF receptors?

A2: Studies using Xenopus laevis have revealed interesting insights into the binding characteristics of urocortin. Xenopus CRF receptor type 1 (xCRF-R1) displays a high affinity for urocortin, similar to human/rat CRF and Xenopus CRF. [] Surprisingly, xCRF-R1 exhibits significantly lower affinity for ovine CRF and sauvagine. [] This selectivity pattern contrasts with human CRF-R1, highlighting potential species-specific differences in ligand recognition.

Q3: Besides its role in the brain, what other physiological processes is urocortin implicated in?

A3: Research suggests that urocortin, alongside other fish-derived peptides like melanin-concentrating hormone (MCH) and urotensin-II, plays a significant role in human endocrinology and physiological functions. [] Urocortin, particularly through its action on CRF type 2 receptors, exhibits vasodilatory and positive inotropic effects. [] Additionally, urocortin demonstrates an appetite-inhibiting effect centrally. [] These findings point towards the potential therapeutic applications of urocortin in addressing cardiovascular diseases and obesity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.